3-chloro-4-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide
3-chloro-4-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0698853
InChI:
InChI=1S/C14H12ClN3O2S/c1-20-11-6-5-9(8-10(11)15)13(19)18-14(21)17-12-4-2-3-7-16-12/h2-8H,1H3,(H2,16,17,18,19,21)
SMILES:
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2)Cl
Molecular Formula:
C14H12ClN3O2S
Molecular Weight:
321.8 g/mol
3-chloro-4-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide
CAS No.:
Cat. No.: VC0698853
Molecular Formula: C14H12ClN3O2S
Molecular Weight: 321.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12ClN3O2S |
|---|---|
| Molecular Weight | 321.8 g/mol |
| IUPAC Name | 3-chloro-4-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide |
| Standard InChI | InChI=1S/C14H12ClN3O2S/c1-20-11-6-5-9(8-10(11)15)13(19)18-14(21)17-12-4-2-3-7-16-12/h2-8H,1H3,(H2,16,17,18,19,21) |
| Standard InChI Key | ZPKVBCCKZCZKEJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2)Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator